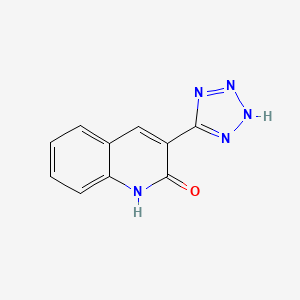

Tetrazolylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N5O |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

3-(2H-tetrazol-5-yl)-1H-quinolin-2-one |

InChI |

InChI=1S/C10H7N5O/c16-10-7(9-12-14-15-13-9)5-6-3-1-2-4-8(6)11-10/h1-5H,(H,11,16)(H,12,13,14,15) |

InChI Key |

HPOFGMVVGWXUBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NNN=N3 |

Origin of Product |

United States |

Synthetic Methodologies for Tetrazolylquinoline Derivatives

Classical and Contemporary Synthetic Routes to the Tetrazolylquinoline Nucleus

The assembly of the this compound core relies on a variety of synthetic approaches. These include multi-component reactions that build molecular complexity in a single step, classical cyclocondensation methods to form the fused heterocyclic system, and powerful transition-metal-catalyzed transformations for C-C and C-N bond formation. In recent years, metal-free catalytic systems have also emerged as a sustainable alternative.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. nih.goviipseries.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. wikipedia.orgbeilstein-journals.org For the synthesis of complex heterocycles like tetrazolylquinolines, MCRs, particularly isocyanide-based MCRs such as the Ugi and Passerini reactions, are powerful tools. iipseries.orgslideshare.net

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. beilstein-journals.org A key variation for tetrazole synthesis is the Ugi-azide reaction, where an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), replaces the carboxylic acid component. This modification allows for the direct incorporation of the tetrazole moiety. researchgate.netresearchgate.net A sequence involving an initial Ugi-azide MCR can generate a highly functionalized intermediate which then undergoes a subsequent metal-catalyzed cyclization to form the final quinoline (B57606) or isoquinolone ring system. For instance, N-acylaminomethyltetrazoles, prepared via an Ugi-azide reaction, can be reacted with arylacetylenes in the presence of a rhodium(III) catalyst to yield tetrazole-isoquinolone hybrids through a C(sp²)–H activation and annulation process. researchgate.net

The Passerini three-component reaction (Passerini-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govnih.gov This reaction can be integrated into multi-step sequences to build heterocyclic systems. researchgate.net For example, a Passerini reaction can be followed by a Staudinger reaction and an intramolecular aza-Wittig reaction to construct complex fused heterocycles. While direct synthesis of tetrazolylquinolines via a single Passerini step is not common, its ability to create complex intermediates makes it a valuable strategy in sequential reactions leading to the target scaffold. researchgate.netresearchgate.net

These MCR strategies are summarized in the table below.

| MCR Type | Components | Key Features | Application to this compound Synthesis | Reference(s) |

| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, Azide Source (e.g., TMSN₃) | Forms a 1,5-disubstituted tetrazole core in one step. Offers high molecular diversity. | Synthesis of N-acylaminomethyltetrazole intermediates, which can undergo subsequent cyclization (e.g., Rh-catalyzed annulation) to form tetrazole-fused quinolones. | researchgate.netresearchgate.net |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Produces α-acyloxy amides. Tolerates a wide range of functional groups. | Used to generate complex acyclic precursors that can be converted to heterocyclic systems like quinazolines in subsequent post-condensation steps. | nih.govresearchgate.net |

Table 1. Overview of Multi-component Reaction Strategies.

Cyclocondensation reactions are fundamental to the synthesis of fused heterocyclic systems like tetrazolo[1,5-a]quinolines. These methods involve the intramolecular or intermolecular reaction of precursors to form the final ring system.

One of the most direct methods is the reaction of a substituted 2-chloroquinoline (B121035) with an azide source, such as sodium azide. This reaction proceeds via nucleophilic aromatic substitution followed by an intramolecular cyclization of the resulting azidoquinoline to form the fused tetrazole ring. researchgate.net

Another classical approach involves the intramolecular cyclocondensation of 2-azidoarylidenes. These intermediates can be synthesized via a Knoevenagel condensation between a 2-azidobenzaldehyde (B97285) and a compound with an active methylene (B1212753) group, such as a nitrile. The subsequent intramolecular [3+2] cycloaddition of the azide group onto the nitrile's C≡N bond yields the tetrazolo[1,5-a]quinoline (B14009986) core. researchgate.net

Furthermore, established named reactions for quinoline synthesis can be adapted to produce tetrazolylquinolines.

Friedländer Annulation : This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org By using starting materials where either the aminoaryl ketone or the methylene component already bears a tetrazole substituent, substituted tetrazolylquinolines can be prepared. The reaction is often catalyzed by acids or bases and can be promoted by microwave irradiation or mechanochemical methods. organic-chemistry.orgresearchgate.net

Doebner-von Miller Reaction : This synthesis involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, catalyzed by a strong acid. wikipedia.orgsynarchive.com Similar to the Friedländer approach, if the aniline or the carbonyl compound is pre-functionalized with a tetrazole group, this method can provide access to the this compound scaffold.

| Method | Starting Materials | Catalyst/Conditions | Description | Reference(s) |

| From Haloquinolines | 2-Chloroquinoline, Sodium Azide | DMF, Heat | Nucleophilic substitution followed by intramolecular cyclization of the azidoquinoline intermediate. | researchgate.net |

| Intramolecular Cycloaddition | 2-Azidobenzaldehyde, Phenylchalcogenylacetonitriles | K₂CO₃, DMSO/H₂O | Knoevenagel condensation forms a 2-azidoarylidene intermediate, which undergoes intramolecular [3+2] cycloaddition. | researchgate.net |

| Friedländer Annulation | 2-Aminoaryl ketone, Active methylene compound | Acid or Base (e.g., p-TsOH, KOH) | Condensation followed by cyclization to form the quinoline ring. A tetrazole substituent can be present on either starting material. | wikipedia.orgorganic-chemistry.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Lewis or Brønsted Acid (e.g., SnCl₄, HCl) | Acid-catalyzed cyclization. A tetrazole substituent can be pre-installed on the aniline reactant. | wikipedia.orgsynarchive.com |

Table 2. Cyclocondensation Approaches for this compound Synthesis.

Transition-metal catalysis provides a powerful and versatile platform for the synthesis and functionalization of heterocyclic compounds, including tetrazolylquinolines. These methods often offer high efficiency, selectivity, and functional group tolerance.

A primary strategy involves the direct C–H activation of the quinoline core. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), or cobalt (Co) can selectively activate a C–H bond on the quinoline ring, allowing for the introduction of various functional groups. mdpi.comorganic-chemistry.org For the synthesis of tetrazolylquinolines, this can be envisioned as a direct C–H tetrazolylation, where a quinoline reacts with a tetrazolylating agent. More commonly, a C–H activation event is used to build the quinoline ring itself onto a pre-existing tetrazole-containing molecule. For example, Rh(III)-catalyzed C–H activation of N-acylaminomethyltetrazoles and their subsequent annulation with alkynes is an effective route to tetrazole-isoquinolone hybrids. researchgate.net

Cross-coupling reactions are another cornerstone of transition-metal catalysis. A halo-substituted quinoline (e.g., 2-chloroquinoline or 4-bromoquinoline) can be coupled with a tetrazole derivative using a palladium or copper catalyst. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is widely used to form 1,2,3-triazoles. nih.gov Analogous copper- or palladium-catalyzed reactions can be employed to couple quinoline precursors with tetrazole moieties.

| Catalytic System | Reactants | Reaction Type | Key Features | Reference(s) |

| Pd(OAc)₂ / Ligand | Haloquinoline, Tetrazole derivative | Cross-coupling (e.g., Buchwald-Hartwig amination analogue) | Forms a C-N bond between the quinoline ring and the tetrazole nitrogen. | snnu.edu.cn |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-acylaminomethyltetrazole, Arylacetylene | C-H Activation / Annulation | Builds the isoquinolone ring onto a pre-formed tetrazole. | researchgate.net |

| Cu(I) salts | Azido-quinoline, Terminal alkyne (analogy) | Cycloaddition | Highly efficient "click" reaction for forming triazoles, with principles applicable to tetrazole synthesis. | nih.gov |

| Co(III) catalysts | Aniline, Alkyne, DMSO | C-H Activation / Cyclization | Direct synthesis of quinolines where DMSO acts as a C1 source; can be adapted for tetrazole-substituted anilines. | organic-chemistry.org |

Table 3. Transition-Metal-Catalyzed Syntheses.

Growing interest in green and sustainable chemistry has spurred the development of metal-free catalytic systems. rsc.orgnih.gov These methods avoid the cost and potential toxicity associated with residual trace metals in the final products, which is particularly important in medicinal chemistry. mdpi.com

Organocatalysis utilizes small organic molecules to catalyze reactions. scienceopen.commdpi.com Proline and its derivatives, such as 5-pyrrolidin-2-yltetrazole, have been shown to be effective organocatalysts for various asymmetric transformations, including Mannich and Michael additions. cam.ac.uk These reactions can be used to construct chiral precursors that are then cyclized to form quinoline-based structures. For example, an organocatalytic Michael addition can set the stereochemistry of a side chain that is later incorporated into a quinoline ring system.

Photocatalysis, which uses visible light to drive chemical reactions, has also emerged as a powerful metal-free strategy. wikipedia.orgrsc.org Organic dyes like Methylene Blue or Eosin Y can act as photocatalysts. nih.gov A visible-light-mediated approach has been reported for the regioselective synthesis of 1H-tetrazoles directly from aldehydes and sodium azide, catalyzed by a cobalt-graphene nitride composite (Co@g-C₃N₄). rsc.org This demonstrates the potential for light-driven, metal-free (or base-metal-catalyzed) methods to construct the tetrazole ring, which can then be integrated into a quinoline framework. Furthermore, a metal- and base-free synthesis of tetrazolo[1,5-a]quinolines has been achieved through the reaction of o-alkynylisocyanobenzenes with sodium azide, involving a nucleophilic addition followed by a 6-endo cyclization. researchgate.net

| Catalysis Type | Catalyst/Mediator | Reaction | Description | Reference(s) |

| Cyclization | None (Thermal) | Nucleophilic addition / 6-endo cyclization | Reaction of o-alkynylisocyanobenzenes with sodium azide under metal- and base-free conditions. | researchgate.net |

| Organocatalysis | 5-Pyrrolidin-2-yltetrazole | Mannich/Michael Addition | Asymmetric synthesis of chiral intermediates for subsequent conversion to quinoline derivatives. | cam.ac.uk |

| Photocatalysis | Methylene Blue (MB⁺) | Friedländer Annulation | Visible-light-driven synthesis of quinolines from 2-aminoaryl ketones, adaptable for tetrazole-substituted precursors. | nih.gov |

| Iodine-Mediated | Molecular Iodine (I₂) | Oxidative Cyclization | I₂ can catalyze the formation of quinolines under metal-free conditions. | organic-chemistry.org |

Table 4. Metal-Free Synthetic Approaches.

Transition-Metal-Catalyzed Transformations for this compound Analogs

Advancements in Heterocyclic Synthesis Pertaining to Tetrazolylquinolines

The field of heterocyclic synthesis is continually evolving, with new methodologies enabling more efficient and selective access to complex structures like tetrazolylquinolines. Key advancements include the development of novel catalytic systems and a deeper understanding of reaction mechanisms, which has led to improved control over product formation.

The synthesis of tetrazolylquinolines presents a significant challenge in regioselectivity. This pertains to both the position of the tetrazole ring on the quinoline nucleus (e.g., 2-, 3-, or 4-tetrazolylquinoline) and, in the case of N-substituted tetrazoles, the specific nitrogen atom of the tetrazole ring that is attached to the quinoline.

Control over the substitution pattern on the quinoline ring is often achieved through modern C-H functionalization strategies. mdpi.com The intrinsic reactivity of the quinoline ring often favors functionalization at the C2 or C8 positions due to the directing effect of the ring nitrogen. mdpi.com However, by employing specific directing groups or catalytic systems, functionalization at other positions, such as C3, C4, or C5, can be achieved. mdpi.comrsc.org For example, a radical-based direct C-H iodination of quinolines has been shown to be selective for the C3 position, providing an iodinated intermediate that can then be converted to a 3-tetrazolylquinoline. rsc.org

The regioselectivity of the tetrazole ring formation itself is governed by the mechanism of the [3+2] cycloaddition. The reaction of an organic azide with a nitrile is a common method for forming a 5-substituted tetrazole. Alternatively, the reaction of an azide with an isocyanide can lead to 1,5-disubstituted tetrazoles. researchgate.net The regiochemistry of cycloaddition reactions between azides and unsymmetrical alkynes or nitriles is influenced by electronic and steric factors of the substrates and can sometimes be controlled by the choice of catalyst. nih.govorganic-chemistry.org For instance, a regioselective cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560) has been reported for the synthesis of 2-aryltetrazoles. nih.gov Applying such principles to quinoline-containing substrates is crucial for selectively accessing different this compound isomers.

| Strategy | Methodology | Regiocontrol Aspect | Example | Reference(s) |

| C-H Functionalization | Direct C-H Iodination | Controls position on the quinoline ring | Selective iodination at the C3 position of quinoline, followed by conversion to the tetrazole. | rsc.org |

| C-H Functionalization | Directing Group-Assisted C-H Activation | Controls position on the quinoline ring | Use of a directing group at the N1 or C8 position can guide metal catalysts to specific C-H bonds (e.g., C2, C5, C8). | mdpi.com |

| [3+2] Cycloaddition | Nitrile + Azide | Controls tetrazole ring formation | Reaction of a cyanoquinoline with sodium azide to form a 5-(quinolinyl)tetrazole. | researchgate.net |

| [3+2] Cycloaddition | Isocyanide + Azide | Controls tetrazole ring formation | Ugi-azide reaction to form a 1,5-disubstituted tetrazole, where one substituent can be a quinoline precursor. | researchgate.netresearchgate.net |

Table 5. Strategies for Regioselective Synthesis of this compound Isomers.

Stereoselective and Chiral Synthesis of this compound Compounds

The development of methods for the stereoselective synthesis of this compound compounds is crucial for accessing specific enantiomers or diastereomers, which often exhibit distinct biological activities. Chiral synthesis, also known as asymmetric synthesis, aims to produce a target molecule with a defined three-dimensional arrangement of its atoms. uclm.es This control over stereochemistry is paramount in medicinal chemistry and materials science. rsc.org

Key strategies in stereoselective synthesis include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis. wikipedia.org Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Asymmetric catalysis employs chiral catalysts to favor the formation of one enantiomer over the other. uclm.es Chiral pool synthesis utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the desired chiral target molecule.

Recent advancements have seen the application of chiral phosphoric acids as effective organocatalysts in a variety of enantioselective transformations, leading to the synthesis of axially chiral compounds with high efficiency and stereoselectivity. beilstein-journals.org For instance, the stereoselective synthesis of diterpene-type aminotriols has been achieved from stevioside, a natural product, through a series of stereoselective transformations. mdpi.com These methods often result in the formation of key intermediates like spiro-epoxides which can be further functionalized. mdpi.com The stereoselective synthesis of unnatural α-amino acid derivatives has also been accomplished using photoredox catalysis. rsc.org

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a stereogenic group to control stereochemical outcome. | Reliable and versatile for producing enantiomerically pure compounds. | wikipedia.org |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of a specific enantiomer. | Effective at low concentrations, suitable for industrial scale. | uclm.es |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Attractive when the target molecule has similar chirality to an inexpensive natural building block. | |

| Chiral Phosphoric Acid Catalysis | Organocatalysis for enantioselective transformations. | Produces axially chiral compounds with high efficiency and stereoselectivity. | beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound derivatives aims to reduce the environmental impact of chemical processes. yale.edu These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, safer solvents, and energy efficiency. yale.eduacs.org

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. acs.org Solvent-free synthesis, or mechanochemical synthesis, has emerged as a promising alternative. rsc.orggoogle.com This approach involves the grinding of reactants together, often eliminating the need for a solvent and minimizing waste. rsc.orggoogle.com For example, a solvent-free method for producing acetaminophen (B1664979) involves the direct reaction of 4-aminophenol (B1666318) and acetic anhydride (B1165640) by mechanical grinding. google.com Thermal solvent-free conditions have also been successfully employed for the synthesis of pyrazolyl chalcones and pyrazolines. nih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are energy-efficient techniques that can significantly accelerate reaction rates, improve yields, and enhance product purity. nih.govijsssr.comscielo.org.mx

Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner reactions compared to conventional heating methods. nih.gov It has been successfully used in the one-pot multicomponent synthesis of various heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov The use of microwave assistance is considered a green technology as many reactions can be conducted under solvent-free conditions. scielo.org.mx

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances chemical reactivity. ijsssr.commdpi.com This technique has been employed for the synthesis of quinoline-imidazole hybrids and other heterocyclic compounds, often resulting in higher yields and shorter reaction times under milder conditions. ijsssr.comnih.gov

| Technique | Principle | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Mechanical grinding or thermal reaction without a solvent. | Eliminates solvent waste, often simplifies purification. | Synthesis of acetaminophen. | rsc.orggoogle.com |

| Microwave-Assisted Synthesis | Rapid and uniform heating using microwave irradiation. | Shorter reaction times, higher yields, cleaner products. | Synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. | nih.govscielo.org.mx |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances chemical reactivity. | Higher yields, shorter reaction times, milder conditions. | Synthesis of quinoline-imidazole hybrids. | ijsssr.comnih.gov |

Catalyst Design for Sustainable this compound Production

The design of efficient and sustainable catalysts is a cornerstone of green chemistry. researchgate.netugent.be Catalysts provide alternative reaction pathways with lower activation energies, enabling reactions to proceed under milder conditions, thus reducing energy consumption and waste. alliedacademies.org

Nanomaterials have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio and unique electronic properties. rsc.orgazonano.com Nanocatalysts, particularly those based on magnetic nanoparticles, offer significant advantages such as easy separation from the reaction mixture using an external magnet and high reusability. nanomaterchem.comnih.gov

Copper catalysts supported on magnetic nanoparticles have shown high catalytic activity in the synthesis of tetrazoles. nanomaterchem.com These catalysts are often composed of readily available and inexpensive metals, further contributing to the sustainability of the process. nanomaterchem.com Various nanomaterials, including those based on boehmite, carbon, and MCM-41, have been explored for the green synthesis of tetrazole derivatives. rsc.org The use of palladium-based nanosheets has also shown promise as a cost-effective alternative to platinum catalysts in reactions like the hydrogen evolution reaction. innovationnewsnetwork.com

Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions, offering a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods. numberanalytics.comnih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity, which can reduce the need for protecting groups and minimize waste. acs.orgnumberanalytics.com

Enzyme-mediated synthesis has been applied to produce a variety of complex molecules. nih.govnih.gov For example, enzymes like lipases and ketoreductases are used in the pharmaceutical industry for the synthesis of chiral intermediates. numberanalytics.com The use of enzymes such as horseradish peroxidase and laccase can mediate radical polymerizations. mdpi.com Furthermore, enzyme-mediated approaches have been developed for the bioorthogonal installation of functional groups and the synthesis of natural products. nih.govrsc.org While the direct enzyme-mediated synthesis of tetrazolylquinolines is an emerging area, the principles of biocatalysis offer a promising avenue for future development of sustainable synthetic routes.

Reaction Mechanisms and Mechanistic Elucidation in Tetrazolylquinoline Chemistry

Detailed Reaction Pathway Analysis of Tetrazolylquinoline Formation

The principal and most versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction, a type of Huisgen 1,3-dipolar cycloaddition. researchgate.netnih.gov In the context of this compound synthesis, this typically involves the reaction of a quinoline (B57606) derivative bearing a nitrile group (a dipolarophile) with an azide (B81097) source (a 1,3-dipole).

The most widely accepted pathway does not proceed via a concerted cycloaddition but through a stepwise mechanism. acs.orgnih.gov Computational studies using Density Functional Theory (DFT) suggest that the reaction initiates with the activation of the nitrile. acs.orgorganic-chemistry.org When a proton source or a Lewis acid is present, it coordinates to the nitrogen atom of the quinoline-nitrile, increasing its electrophilicity. organic-chemistry.orgorganic-chemistry.org This activation facilitates the nucleophilic attack by the azide anion (N₃⁻) on the nitrile carbon. acs.org

Several catalytic systems have been developed to promote this transformation under milder conditions and with higher yields. These include:

Lewis Acids: Zinc salts (e.g., ZnCl₂) and tin compounds (e.g., dibutyltin (B87310) oxide) are commonly used. thieme-connect.denih.gov They function by activating the nitrile group towards nucleophilic attack. organic-chemistry.org

Cobalt Complexes: A cobalt(II) complex with a tetradentate N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand has been shown to efficiently catalyze the [3+2] cycloaddition. Mechanistic studies indicate the formation of an intermediate cobalt(II) diazido complex. acs.org

Organocatalysts: An organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has also been reported to be highly effective. acs.org

The synthesis of the precursor, the substituted quinoline itself, can be achieved through classic methods like the Gould-Jacobs reaction or the Friedländer synthesis, which construct the quinoline ring system from appropriate aniline (B41778) and carbonyl precursors. organic-chemistry.orgyoutube.com Once the quinoline nitrile is formed, the cycloaddition provides a direct route to the desired this compound.

Kinetic Studies of this compound Synthetic Processes

Specific kinetic data for the synthesis of tetrazolylquinolines are not extensively documented in the literature. However, kinetic studies on the formation of analogous 5-substituted-1H-tetrazoles provide significant insights into the factors governing the reaction rates. nih.govbeilstein-journals.org The rate of tetrazole formation from an azide and a nitrile is highly dependent on the nature of the reactants, the catalyst, and the reaction conditions.

The rate-determining step is generally considered to be the activation of the nitrile and its subsequent attack by the azide. acs.org Consequently, the electronic properties of the substituent on the nitrile play a crucial role.

Electronic Effects: The presence of electron-withdrawing groups on the nitrile substrate enhances the reaction rate. acs.orgnih.gov This is because these groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. Computational studies have calculated the activation barriers for the cycloaddition of azides to various nitriles, showing a strong correlation between the electron-withdrawing potential of the substituent and a lower activation energy. acs.org

Catalysis: Catalysts significantly accelerate the reaction, allowing it to proceed at lower temperatures and in shorter times. organic-chemistry.orgbeilstein-journals.org For instance, microwave-assisted synthesis of 5-substituted-1H-tetrazoles at 220 °C can be completed in 4-15 minutes, depending on the nitrile's reactivity. beilstein-journals.org Lewis acid catalysts like ZnBr₂ and AlCl₃ enhance rates by activating the nitrile. organic-chemistry.org

Temperature: The reaction typically requires elevated temperatures, often in the range of 100-150 °C for uncatalyzed reactions. acs.org The use of microwave irradiation can dramatically reduce reaction times by efficiently reaching and maintaining these high temperatures. beilstein-journals.orgresearchgate.net

While precise rate constants for this compound synthesis are sparse, computational chemistry provides valuable estimates for the activation energies of the key steps in tetrazole formation.

Table 1: Calculated Activation Barriers for Key Steps in Tetrazole Formation via Different Mechanistic Pathways.

| Reactants | Proposed Mechanism Step | Catalyst/Conditions | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| MeN₃ + MeCN | Concerted [2+3] Cycloaddition (TS1) | Uncatalyzed | 31.6 | acs.org |

| MeN₃ + CF₃CN | Concerted [2+3] Cycloaddition (TS1) | Uncatalyzed | 21.8 | acs.org |

| N₃⁻ + MeCN | Anionic [2+3] Cycloaddition | Uncatalyzed (in nonprotic solvent) | 29.2 | acs.org |

| HN₃ + MeCN | Nitrile Activation → Imidoyl Azide Formation | Protic Acid | 26.9 | acs.org |

| HN₃ + MeSO₂CN | Nitrile Activation → Imidoyl Azide Formation | Protic Acid | 14.8 | acs.org |

Data derived from Density Functional Theory (DFT) calculations at the B3LYP level. The data illustrates the influence of electron-withdrawing substituents (e.g., -CF₃, -SO₂Me) in lowering the activation energy compared to electron-donating or neutral substituents (e.g., -CH₃).

Spectroscopic and Computational Investigations of Reaction Intermediates

The elucidation of the reaction mechanism for this compound formation heavily relies on a combination of spectroscopic and computational techniques to identify and characterize the short-lived intermediates. researchgate.net

Computational Investigations: Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surface of the azide-nitrile cycloaddition. acs.orgnih.govacs.org These computational models allow researchers to:

Propose and Validate Mechanisms: DFT calculations can compare the energetic favorability of different pathways, such as a concerted versus a stepwise mechanism. Studies consistently show that the stepwise pathway involving an imidoyl azide intermediate has a lower activation barrier than a direct [2+3] cycloaddition, especially in the presence of a catalyst or proton source. acs.orgorganic-chemistry.org

Characterize Transition States: Computational methods can calculate the geometry and energy of transition states, which are fleeting structures at the peak of the energy barrier between reactants and products. ims.ac.jpmit.edu This provides a detailed picture of the bond-forming and bond-breaking processes.

Analyze Intermediate Stability: The stability of proposed intermediates, like the crucial imidoyl azide, can be calculated. For instance, DFT studies show that the stability of the imidoyl azide intermediate increases with the electron-withdrawing power of the substituent on the nitrile. acs.org

Spectroscopic Investigations: Direct observation of reaction intermediates is challenging due to their low concentration and short lifetimes. However, modern spectroscopic methods provide powerful tools for their detection and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation of both stable products and, in some cases, observable intermediates. fraunhofer.de

¹H and ¹³C NMR are used to confirm the structure of the final this compound products.

¹⁵N NMR is particularly diagnostic for tetrazoles, as the chemical shifts of the four nitrogen atoms in the ring are sensitive to the substitution pattern, allowing for clear differentiation between 1,5- and 2,5-disubstituted isomers. thieme-connect.deresearchgate.net

In some systems, intermediates like imidoyl azides have been successfully observed using techniques like HPLC combined with FTIR and NMR spectroscopy, particularly when stabilized by specific functional groups (e.g., trifluoroethyl groups) that slow down subsequent reaction steps. Monitoring reactions by ¹H NMR can reveal the appearance and disappearance of signals corresponding to transient species. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the final products. beilstein-journals.org Electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the reaction in real-time, detecting the mass-to-charge ratio of intermediates present in the reaction mixture, thereby providing direct evidence for their existence in the catalytic cycle. acs.org

Table 2: Spectroscopic Data Used in the Elucidation of Tetrazole Structures and Intermediates.

| Technique | Application | Characteristic Features / Observations | Reference |

|---|---|---|---|

| ¹³C NMR | Distinguishing Isomers | The chemical shift of the tetrazole ring carbon (C5) in a 2,5-disubstituted tetrazole is consistently ~10 ppm downfield compared to the corresponding 1,5-isomer. | thieme-connect.de |

| ¹⁵N NMR | Structural Assignment | The four nitrogen atoms of the tetrazole ring have distinct chemical shifts that clearly differentiate between N1 and N2 substitution patterns. | thieme-connect.deresearchgate.net |

| FTIR Spectroscopy | Identifying Intermediates | Imidoyl azides show a characteristic absorbance for the azide group (N₃) at approximately 2136 cm⁻¹. | |

| ESI-MS | Detecting Intermediates | Used to detect and characterize transient species like metal-complexed intermediates (e.g., cobalt(II) diazido complex) directly from the reaction solution. | acs.org |

Together, these computational and spectroscopic approaches provide a comprehensive understanding of the intricate mechanistic details that govern the formation of tetrazolylquinolines.

Advanced Spectroscopic and Analytical Characterization of Tetrazolylquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including tetrazolylquinolines. rsc.org It provides unparalleled information about the chemical environment of magnetically active nuclei. rsc.orglibretexts.org

1D and 2D NMR Techniques (e.g., 1H, 13C, 31P NMR)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in piecing together the molecular puzzle of tetrazolylquinolines. weebly.com

¹H NMR: Proton NMR is the most common NMR technique and reveals the number of different types of protons and their neighboring environments. libretexts.org For tetrazolylquinolines, the aromatic protons of the quinoline (B57606) ring typically appear in the downfield region (δ 7.0-9.0 ppm), while protons on substituents will have characteristic chemical shifts.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. measurlabs.com The signals for the quinoline and tetrazole ring carbons can be assigned based on their chemical shifts and through correlation with proton spectra.

³¹P NMR: In cases where the tetrazolylquinoline scaffold is functionalized with phosphorus-containing groups, ³¹P NMR is an indispensable tool for characterizing these moieties. measurlabs.com

2D NMR Techniques: When 1D spectra become crowded or ambiguous, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. weebly.comulethbridge.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Generic this compound Scaffold.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline H-2 | 8.5 - 9.0 | 148 - 152 |

| Quinoline H-3 | 7.2 - 7.8 | 120 - 125 |

| Quinoline H-4 | 8.0 - 8.5 | 145 - 150 |

| Quinoline H-5 to H-8 | 7.0 - 8.0 | 125 - 135 |

| Tetrazole C-5 | - | 150 - 160 |

| Substituent Protons | Variable | Variable |

Note: These are general ranges and can vary significantly based on substitution patterns and solvent effects.

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of tetrazolylquinolines in their solid form. nih.gov This is particularly important for studying crystalline materials, polymorphs, and formulations where intermolecular interactions in the solid state influence the material's properties. nih.govillinois.edu ssNMR can reveal information about molecular packing, conformation, and the presence of different crystalline forms. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are often used to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening observed in solid samples. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govmsu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of a this compound, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comnih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) HRMS are often employed for this purpose. eag.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. wikipedia.org For tetrazolylquinolines, MS/MS experiments can confirm the connectivity of the tetrazole and quinoline rings and identify the nature and position of substituents. Common fragmentation pathways often involve the loss of nitrogen (N₂) from the tetrazole ring and characteristic cleavages of the quinoline system.

Table 2: Common Fragmentation Pathways for Tetrazolylquinolines in MS/MS.

| Precursor Ion (M+H)⁺ | Major Fragment Ions | Neutral Loss |

| [this compound + H]⁺ | [Quinolinyl cation]⁺ | N₂ + HCN |

| [Substituted quinoline fragment]⁺ | Depends on substituent | |

| [Tetrazole fragment]⁺ | Quinoline moiety |

Note: The specific fragmentation pattern is highly dependent on the substitution on both the tetrazole and quinoline rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. up.ac.za

In the context of tetrazolylquinolines, IR and Raman spectroscopy can be used to:

Identify characteristic vibrations of the quinoline ring, such as C=C and C-H stretching.

Confirm the presence of the tetrazole ring through its characteristic ring vibrations.

Identify functional groups attached to the main scaffold, such as C=O, N-H, or C-N stretches. researchgate.net

These techniques are particularly sensitive to changes in molecular structure and intermolecular interactions, making them useful for studying hydrogen bonding and polymorphism. up.ac.za

Table 3: Characteristic Vibrational Frequencies for Tetrazolylquinolines.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Quinoline C=C | 1600 - 1450 | 1600 - 1450 | Stretching |

| Quinoline C-H | 3100 - 3000 | 3100 - 3000 | Stretching |

| Tetrazole Ring | 1500 - 1400, 1100 - 900 | 1500 - 1400, 1100 - 900 | Ring Stretching/Bending |

| C-N (Tetrazole) | 1300 - 1200 | 1300 - 1200 | Stretching |

Note: These are approximate ranges and can be influenced by the specific molecular structure and solid-state effects.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is a powerful technique that provides unambiguous information about the three-dimensional arrangement of atoms within a single crystal. warwick.ac.ukuni-ulm.decarleton.edu This method is indispensable for determining the absolute stereochemistry of chiral centers and for detailed conformational analysis of this compound molecules. The process involves growing a suitable single crystal, which can range in size from 10 to 200 micrometers, and exposing it to a monochromatic X-ray beam. warwick.ac.uk The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The instrumentation for SC-XRD typically consists of an X-ray source, such as a copper or molybdenum tube, a goniometer to orient the crystal, and a detector. uni-ulm.decarleton.edu Modern diffractometers are often equipped with advanced detectors like HyPix-6000HE Hybrid Photon Counting (HPC) detectors, which allow for rapid data collection from very small crystals. warwick.ac.uk To minimize radiation damage, especially for sensitive organic molecules, data collection is often performed at low temperatures, with systems like the Oxford Cryosystems Cobra Plus enabling experiments between 80 K and 400 K. warwick.ac.ukoxcryo.com

The data obtained from SC-XRD analysis, such as unit cell dimensions, space group, and atomic coordinates, are crucial for understanding the supramolecular features and intermolecular interactions within the crystal lattice. mdpi.com

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Empirical Formula | C₁₇H₁₂N₅Cl |

| Formula Weight | 321.77 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.2(1)°c = 9.876(4) Å, γ = 90° |

| Volume | 1489.1(1) ų |

| Z | 4 |

| Calculated Density | 1.435 Mg/m³ |

Note: This table presents hypothetical data for illustrative purposes.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials or powders. creative-biostructure.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD provides information about the bulk properties of a material, making it useful for phase identification, assessing purity, and determining crystallite size. creative-biostructure.comlibretexts.org The diffraction pattern obtained from a powder sample consists of a series of peaks, where the position and intensity of the peaks are characteristic of the crystalline phases present. libretexts.org

In the context of tetrazolylquinolines, PXRD can be used to "fingerprint" a specific solid form or polymorph. americanpharmaceuticalreview.com Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties. americanpharmaceuticalreview.com PXRD is crucial for monitoring the solid form of a compound throughout its development and ensuring consistency. americanpharmaceuticalreview.com The technique can also be used to detect the presence of impurities or different crystalline phases in a bulk sample. scielo.org.mx

The core principle behind PXRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). creative-biostructure.com A typical PXRD instrument consists of an X-ray source, a sample holder, and a detector that scans a range of 2θ angles to record the diffraction pattern. libretexts.org

Table 2: Representative Powder X-ray Diffraction Peak Data for a this compound Sample

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 12.8 | 6.91 | 45 |

| 18.2 | 4.87 | 80 |

| 21.1 | 4.21 | 65 |

| 25.5 | 3.49 | 95 |

| 28.9 | 3.09 | 50 |

Note: This table presents representative data for illustrative purposes.

Advanced Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For tetrazolylquinolines, which may be part of complex reaction mixtures or require purification, various advanced chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide variety of compounds, including tetrazolylquinolines. chromatographyonline.comnih.gov It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. nih.gov

For tetrazolylquinolines, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. chromatographyonline.comnih.gov The composition of the mobile phase can be optimized to achieve the desired separation. researchgate.net HPLC systems are equipped with detectors, such as UV-Vis or diode-array detectors, to quantify the separated components. internationaloliveoil.orgaocs.org The technique is valuable for determining the purity of synthesized tetrazolylquinolines and for monitoring the progress of chemical reactions. chromatographyonline.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table provides typical parameters that may be adjusted based on the specific this compound derivative.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.govresearchgate.net In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column. researchgate.net The column can be either a packed column or, more commonly, a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net

For tetrazolylquinolines, which may have limited volatility, derivatization might be necessary to increase their vapor pressure and thermal stability, making them amenable to GC analysis. scielo.br GC is highly effective for impurity profiling and can detect trace amounts of byproducts or residual solvents from the synthesis process. drawellanalytical.com When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information for identification. nih.gov

Table 4: Illustrative GC Conditions for the Analysis of a Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

Note: This table presents illustrative conditions and may require optimization.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. labioscientific.comwikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. waters.comchromatographyonline.com Supercritical fluids have properties intermediate between those of a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. labioscientific.comwaters.com

SFC is particularly well-suited for the separation of chiral compounds and is considered a "green" technology due to the reduced use of organic solvents. waters.comchromatographyonline.com For tetrazolylquinolines, especially those with stereogenic centers, SFC can be a powerful tool for enantiomeric separation and purification. wikipedia.org The technique operates under high pressure to maintain the mobile phase in its supercritical state. wikipedia.org

Table 5: General SFC Parameters for Chiral Separation of a this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., methanol (B129727), ethanol) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-45 °C |

| Detection | UV or Mass Spectrometry |

Note: This table outlines general parameters that are highly dependent on the specific chiral separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands as a powerful and efficient analytical technique for the separation and analysis of a wide array of compounds, including heterocyclic molecules like quinoline derivatives. rsc.orgactamedicamarisiensis.ro Its advantages include rapid analysis, high separation efficiency, and minimal sample and reagent consumption. rsc.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For this compound compounds, which possess basic nitrogen atoms on the quinoline ring and an acidic proton on the tetrazole ring, the charge can be manipulated by adjusting the pH of the background electrolyte (BGE).

The migration behavior of quinoline and its derivatives has been systematically investigated, providing a framework for developing separation methods for tetrazolylquinolines. nih.gov The acidity of the running buffer is a critical parameter; by controlling the pH, the degree of protonation of the quinoline nitrogen can be managed, thereby influencing its electrophoretic mobility. nih.gov For instance, in acidic buffers, the quinoline moiety will be protonated, and the compounds will migrate as cations.

Different modes of CE can be employed for the analysis of tetrazolylquinolines:

Capillary Zone Electrophoresis (CZE): This is the most common mode, where separation occurs in a simple buffer-filled capillary. It has been successfully used for the separation of quinoline derivatives like quinoline-2-thione and 8-mercaptoquinoline (B1208045) hydrochloride. rsc.org The optimization of buffer composition, such as using an acetate-Tris buffer, is crucial for achieving baseline separation. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This technique is used for separating both charged and neutral compounds. It involves the addition of a surfactant (like sodium dodecyl sulfate, SDS) to the BGE above its critical micelle concentration. Neutral analytes can partition into the micelles, allowing for their separation. This would be particularly useful for analyzing uncharged or poorly soluble this compound derivatives. rsc.org

Non-Aqueous Capillary Electrophoresis (NACE): NACE is an alternative for analytes that are insoluble or unstable in water. rsc.org Organic solvents like methanol or acetonitrile are used as the BGE. This technique has been applied for the separation of various quinoline derivatives and for the enantioseparation of amino acid derivatives using quinine (B1679958) (a quinoline alkaloid) as a chiral selector. rsc.orguliege.be

For chiral tetrazolylquinolines, enantiomeric separation can be achieved by adding a chiral selector to the BGE. Cyclodextrins and their derivatives are widely used for this purpose, as they form transient diastereomeric complexes with the enantiomers, leading to different migration times. researchgate.netmdpi.com The choice of cyclodextrin, its concentration, and the BGE composition are key parameters for optimizing chiral separations. researchgate.net

Ultrasensitive detection can be achieved by derivatizing tetrazolylquinolines to form highly fluorescent products. For example, a quinoline-based reagent, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde, has been used to react with primary amines to form fluorescent isoindole derivatives, which can be detected at attomole levels using laser-induced fluorescence (LIF) detection. nih.gov A similar strategy could be developed for specific this compound isomers.

Table 1: Representative Capillary Electrophoresis Conditions for Quinoline Derivatives

| Analyte(s) | CE Mode | Background Electrolyte (BGE) | Additive(s) | Detection | Reference |

| Methylquinolines | CZE | 0.0176 M Acetate-Tris buffer, pH 5.5 | 10% Polyethylene glycol (PEG) 2000 | UV | nih.gov |

| Quinolone derivatives | CZE | 40 mM Sodium tetraborate | 5% Methanol | UV | actamedicamarisiensis.ro |

| Quinolone enantiomers | Chiral CE | Varies | Hydroxypropyl-β-cyclodextrin (HPβCD) | UV | researchgate.net |

| Benzyltetrahydroisoquinoline alkaloids | Chiral CE | 30 mM Phosphate buffer, pH 7.4 | Sulfated-γ-cyclodextrin (S-γ-CyD) | UV (200 nm) | mdpi.com |

| Primary amines (derivatized) | CZE | - | - | Laser-Induced Fluorescence | nih.gov |

Other Advanced Spectroscopic Methods

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are fundamental techniques for characterizing the electronic properties of molecules like tetrazolylquinolines. mdpi.combiocompare.com The UV-Vis spectrum arises from electronic transitions, primarily π → π* and n → π* transitions within the aromatic quinoline and tetrazole ring systems. researchgate.net The quinoline moiety itself is a strong chromophore. mdpi.com

The absorption spectrum of a this compound would typically show characteristic bands corresponding to these transitions. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the rings and the solvent environment. Upon coordination to a metal ion, these absorption bands can shift (typically to longer wavelengths, a bathochromic shift) as a consequence of the electronic perturbation of the ligand orbitals, confirming complex formation. researchgate.net Furthermore, new, often intense, absorption bands may appear in the visible region due to charge-transfer (CT) transitions between the metal and the ligand (MLCT or LMCT), which can impart color to the complexes. libretexts.org

Fluorescence spectroscopy is an even more sensitive technique that provides information on the emission properties of a molecule after it has absorbed light. biocompare.com Many heterocyclic aromatic compounds are naturally fluorescent. Tetrazolylquinolines, particularly those with extended π-systems or specific substituents, may exhibit intrinsic fluorescence. The Stokes shift (the difference between the excitation and emission maxima), quantum yield, and fluorescence lifetime are key parameters that characterize the emission process.

The fluorescence of tetrazolylquinolines can be significantly influenced by their environment and by interactions with other species, such as metal ions. For example, a naphthoquinone pyridyl-tetrazole derivative was shown to act as a "turn-on" fluorescent probe for Zn²⁺ ions. rsc.org In its free form, the probe might be non-fluorescent or weakly fluorescent due to quenching processes. Upon binding to Zn²⁺, a rigid complex is formed, which inhibits these quenching pathways and leads to a significant enhancement of fluorescence intensity. This chelation-enhanced fluorescence (CHEF) effect makes such compounds valuable as selective and sensitive sensors for specific metal ions. The study of this compound-metal complexes via UV-Vis and fluorescence spectroscopy can thus reveal details about binding stoichiometry, binding affinity, and the potential for sensing applications. rsc.orgspectroscopyonline.com

Table 2: Spectroscopic Data for a Related Pyridyl-Tetrazole Based Fluorescent Probe

| Compound/Complex | Absorption λ_max (nm) | Emission λ_max (nm) | Observation | Reference |

| Probe alone | ~450 | - | Weakly fluorescent | rsc.org |

| Probe + Zn²⁺ | ~475 | ~530 | Strong fluorescence enhancement ("turn-on") | rsc.org |

| Probe + other metal ions (e.g., Cu²⁺, Ni²⁺) | Varies | - | Fluorescence quenching or minimal change | rsc.org |

Circular Dichroism (CD) Spectroscopy for Chiral Tetrazolylquinolines

Circular Dichroism (CD) spectroscopy is an indispensable tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, a phenomenon that is only observed for molecules that are not superimposable on their mirror image (chiral). nih.gov For chiral tetrazolylquinolines, which may possess a stereogenic center in a substituent or exhibit atropisomerism, CD spectroscopy can provide critical information about their absolute configuration and conformational preferences in solution. nih.govresearchgate.net

The CD spectrum of a chiral this compound would be dominated by the electronic transitions of its chromophores, primarily the quinoline ring system and potentially the tetrazole ring. mdpi.com The quinoline chromophore is known to give rise to distinct CD signals (Cotton effects) that are highly sensitive to the stereochemistry of the molecule. mdpi.comnih.gov By comparing experimentally measured CD spectra with those calculated for different enantiomers using quantum chemical methods (like time-dependent density functional theory, TDDFT), the absolute configuration of the chiral center can be unambiguously assigned. researchgate.net

This approach has been successfully applied to determine the absolute configurations of chiral cis-dihydrodiol metabolites of quinoline. nih.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectra were directly correlated with the spatial arrangement of the substituents and the conformation of the molecule. nih.gov Similarly, CD has been used to study chiral induction in quinoline-based foldamers, where the binding of a chiral analyte induces a preferred helical folding in the polymer, which is detected by a strong CD signal. researchgate.net This demonstrates the sensitivity of the quinoline chromophore to its chiral environment.

For a chiral this compound, the analysis would involve:

Recording the CD spectrum across the UV-Vis absorption range of the molecule.

Identifying the Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the quinoline and other chromophores.

Relating the sign of these Cotton effects to the absolute configuration (R/S) of the molecule, often aided by computational modeling. researchgate.net

Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample, as the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. researchgate.net

Table 3: Application of CD Spectroscopy to Chiral Quinoline Derivatives

| Chiral System | Chromophore | Information Obtained | Method | Reference |

| cis-Dihydrodiol metabolites of quinoline | Quinoline | Absolute configuration, preferred conformation | Comparison of experimental and calculated CD spectra | nih.govresearchgate.net |

| Quinine-derived polymers | 6'-Methoxyquinoline | Conformation of polymer chain, chiral discrimination | Spectrofluorimetric assays combined with CD | mdpi.com |

| Quinoline oligoamide foldamers | Quinoline | Induced helicity, absolute configuration of chiral amines | In situ reaction and CD measurement | researchgate.net |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. nih.govijs.si The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the random, thermally-driven Brownian motion of the particles. unchainedlabs.com Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles diffuse more slowly, leading to slower fluctuations. Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient (Dτ), which can then be related to the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. nih.gov

While DLS is not typically used to characterize small molecules like individual tetrazolylquinolines, it becomes a highly relevant and powerful tool under circumstances where these molecules self-assemble or are incorporated into larger systems. Potential applications for tetrazolylquinolines include:

Aggregation Studies: this compound derivatives, particularly those with planar aromatic systems and hydrogen-bonding capabilities, may exhibit a tendency to self-assemble or aggregate in solution. DLS is extremely sensitive to the presence of even trace amounts of large aggregates. nih.gov It can be used to monitor the onset of aggregation, determine the size of the aggregates, and study how factors like concentration, solvent composition, pH, and temperature influence the aggregation process.

Characterization of Nanoparticles: Tetrazolylquinolines can be used as ligands to functionalize the surface of nanoparticles (e.g., gold, silica, or polymer nanoparticles). DLS is a standard technique for characterizing the size and monodispersity of such functionalized nanoparticles. wyatt.com It can confirm the stability of the nanoparticle suspension and detect any ligand-induced aggregation.

Supramolecular Assemblies: If tetrazolylquinolines are designed to be part of larger, well-defined supramolecular structures, such as micelles, vesicles, or metal-organic frameworks (MOFs) in solution, DLS can be used to measure the size and size distribution of these assemblies. ijs.si

A typical DLS measurement provides the average hydrodynamic size and a polydispersity index (PDI), which is a measure of the broadness of the size distribution. A low PDI value (typically < 0.1) indicates a monodisperse sample with a uniform particle size, while higher values suggest a polydisperse sample or the presence of aggregates. anton-paar.com

Table 4: Potential DLS Applications for this compound Systems

| Application Area | Information Obtained | Key Parameters | Hypothetical System |

| Self-Assembly/Aggregation | Average aggregate size (Rh), size distribution (PDI) | Concentration, Solvent, Temperature | A poorly soluble this compound derivative in aqueous buffer. |

| Nanoparticle Functionalization | Nanoparticle size, stability, monodispersity | Ligand concentration, buffer conditions | Gold nanoparticles coated with a thiol-functionalized this compound. |

| Drug Delivery Systems | Size and uniformity of carriers | Formulation parameters | Liposomes or micelles incorporating a this compound drug candidate. |

Mössbauer Spectroscopy for Metal-Containing Derivatives

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific atomic nuclei. unchainedlabs.com For organometallic and coordination chemistry, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful tool for characterizing iron-containing compounds, providing detailed insights that are often inaccessible by other methods. researchgate.netmdpi.com It is based on the recoilless resonant absorption of gamma rays by the ⁵⁷Fe nucleus, and the resulting spectrum is sensitive to the electronic structure at the iron center. wisc.edu

For hypothetical iron-tetrazolylquinoline complexes, ⁵⁷Fe Mössbauer spectroscopy would be invaluable for determining:

Oxidation State: The isomer shift (δ) is directly proportional to the s-electron density at the nucleus. It is highly sensitive to the oxidation state of the iron. For example, high-spin Fe(II) complexes typically have δ values in the range of +0.9 to +1.3 mm/s, while high-spin Fe(III) complexes show values between +0.3 and +0.5 mm/s (relative to iron metal at room temperature). researchgate.net

Spin State: The isomer shift and quadrupole splitting are also dependent on the spin state of the iron center (high-spin vs. low-spin). Low-spin Fe(II) complexes, for instance, have much lower isomer shifts (around 0.0 to +0.3 mm/s) compared to their high-spin counterparts due to increased s-electron density from π-backbonding. mdpi.com

Coordination Environment and Symmetry: The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. A non-zero ΔE_Q indicates a distorted or asymmetric coordination environment around the iron atom. The magnitude of the splitting provides information about the geometry and the nature of the coordinating ligands. researchgate.net For example, a high-spin Fe(II) complex in a distorted octahedral environment will show a large quadrupole splitting, while a high-spin Fe(III) complex in a symmetric environment (like perfect octahedral or tetrahedral) will show little to no splitting. wisc.edu

Magnetic Properties: In the presence of a magnetic field at the nucleus (either externally applied or an internal hyperfine field in magnetically ordered materials), the spectrum splits into a sextet (the Zeeman effect). This allows for the study of magnetic phenomena like ferromagnetism, antiferromagnetism, and spin-crossover (SCO) transitions. mdpi.comnih.gov

By analyzing the Mössbauer parameters of an iron-tetrazolylquinoline complex, one could definitively assign the iron's oxidation and spin state and gain a detailed understanding of its coordination sphere. nih.gov

Table 5: Typical ⁵⁷Fe Mössbauer Parameters for Iron Complexes at Low Temperature

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Typical Coordination Environment | Reference |

| High-Spin Fe(II) | +0.9 to +1.3 | 2.0 to 3.5 | Distorted Octahedral | researchgate.net |

| Low-Spin Fe(II) | 0.0 to +0.3 | 0.0 to 0.8 | Symmetric Octahedral (e.g., with strong-field ligands) | mdpi.com |

| High-Spin Fe(III) | +0.3 to +0.5 | 0.0 to 0.8 | Symmetric or near-symmetric (e.g., Octahedral, Tetrahedral) | researchgate.net |

| Low-Spin Fe(III) | +0.1 to +0.2 | 0.5 to 2.0 | Distorted Octahedral | mdpi.com |

Theoretical and Computational Chemistry Studies of Tetrazolylquinolines

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and related properties of tetrazolylquinolines. plos.orgrsc.org These calculations, based on the principles of quantum mechanics, can predict various molecular attributes with a high degree of accuracy. wikipedia.orgmdpi.com

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgwikipedia.org It has been successfully applied to study the mechanisms of chemical reactions, including those involving complex organic molecules. uni-stuttgart.demdpi.com In the context of tetrazolylquinolines, DFT calculations are employed to understand their reactivity and electronic properties. rsc.orgresearchgate.net For instance, DFT has been used to analyze the C–H activation reactivity of related complex metal-oxo systems. rsc.org The results from such studies can reveal reactivity orders and are validated by analyzing factors like transition structure, spin density distribution, and distortion energy. rsc.org

Theoretical studies on related heterocyclic systems have demonstrated that DFT can elucidate reaction mechanisms, such as the copolymerization of cyclopropenone with ethylene (B1197577) catalyzed by palladium, which involves the formation of different structural units. mdpi.com These calculations can determine the thermodynamic feasibility and favorable reaction pathways. mdpi.com

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from the beginning" calculations aim to solve the electronic Schrödinger equation to provide accurate predictions of molecular properties. wikipedia.org While computationally more demanding than DFT, ab initio methods like Hartree-Fock, Møller–Plesset perturbation theory, and coupled cluster can offer higher accuracy for certain systems and properties. wikipedia.org

In studies of related nitrogen-containing heterocyclic compounds, such as quinolylnitrene, ab initio calculations have been used to determine the energy profiles of rearrangements. acs.org For instance, multiconfigurational ab initio calculations (CASSCF and CAS/MP2) have confirmed the role of specific intermediates and their reaction pathways. acs.org These methods are crucial for understanding complex photochemical and thermochemical reactions. acs.orgresearchgate.net A theoretical study on N-tetrazolylquinoline-2-carboxamide derivatives utilized ab initio Hartree-Fock SCF calculations to correlate their biological activity with the energy of the lowest unoccupied molecular orbital (LUMO). ethernet.edu.et

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net

The HOMO-LUMO energy gap can be calculated using various quantum chemical methods, including DFT. dergipark.org.tr Analysis of the HOMO and LUMO energy levels helps in understanding intramolecular charge transfer processes. dergipark.org.tr For many organic molecules, a narrow HOMO-LUMO energy gap is associated with nonlinear optical (NLO) activity. dergipark.org.tr The distribution of HOMO and LUMO orbitals across the molecule can indicate the regions most susceptible to electrophilic and nucleophilic attack. wuxibiology.com Studies on various organic compounds have shown a correlation between the HOMO-LUMO gap and their observed reactivity. researchgate.netresearchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Representative Heterocyclic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Anil-1 | DFT/B3LYP/6-311G(d,p) | - | - | 4.46 |

| Anil-2 | DFT/B3LYP/6-311G(d,p) | - | - | 4.05 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.comchemcomp.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of molecules. ebsco.com

Conformational Analysis and Flexibility

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. nih.gov Conformational analysis aims to identify the preferred spatial arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are powerful tools for studying the conformational landscape of flexible molecules. diva-portal.org

For example, X-ray crystallographic data analysis of related structures, like the 1-methyl-1H-tetrazol-5-ylthiomethyl side chain in cephalosporins, has shown that while certain conformational preferences exist, there is also considerable flexibility. nih.gov This flexibility can be crucial for a molecule's ability to interact with biological targets. nih.gov Computational studies on macrocyclic compounds have demonstrated that their flexibility allows them to adapt their conformation to different environments, a property that can be essential for their function. diva-portal.orgrsc.org

Solvent Effects and Solvation Dynamics

The solvent environment can significantly influence the structure, reactivity, and dynamics of a solute molecule. numberanalytics.comnih.gov Computational studies of solvent effects aim to understand these interactions at a molecular level. researchgate.net This can be achieved through both implicit solvent models, which represent the solvent as a continuous medium, and explicit solvent models, where individual solvent molecules are included in the simulation. plos.orgnih.gov

Molecular dynamics simulations are particularly well-suited for studying solvation dynamics, which is the time-dependent response of the solvent to a change in the solute's electronic state, often following photoexcitation. rsc.org These simulations can track the reorganization of solvent molecules around the solute and provide insights into processes like charge transfer. nih.gov Studies on lignin (B12514952) oligomers in various solvents have shown that the solvent can affect the conformation of the solute, which in turn influences its adsorption onto surfaces and its potential for catalytic conversion. chemrxiv.org The choice of solvent can therefore be critical in optimizing chemical processes. chemrxiv.org

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its resulting biological activity. numberanalytics.comcreative-proteomics.comcollaborativedrug.com The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and how it interacts with biological systems like enzymes, receptors, or nucleic acids. oncodesign-services.com Consequently, minor modifications to a molecule's structure can lead to significant changes in its biological effects, including its potency, selectivity, and metabolic stability. oncodesign-services.com For the tetrazolylquinoline scaffold, SAR analysis is crucial for identifying the key structural features responsible for its therapeutic effects. numberanalytics.comarxiv.org By systematically modifying the this compound core and observing the impact on biological activity, chemists can understand how different functional groups contribute to the molecule's function. creative-proteomics.com This understanding allows for the rational design of new derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles, guiding the optimization of initial "hits" into viable lead compounds. collaborativedrug.comoncodesign-services.com

The process of SAR analysis facilitates the identification of the pharmacophore—the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. numberanalytics.comnumberanalytics.com This knowledge is instrumental in the drug discovery process, as it helps to streamline development by focusing resources on the most promising chemical modifications. creative-proteomics.com Computational methods have become indispensable in this field, allowing for the rapid analysis of large datasets and the prediction of activity for novel compounds. nih.gov

Computational SAR methodologies employ a variety of techniques to systematically explore and quantify the relationship between molecular structure and biological activity. dovepress.com These approaches are vital for navigating the vast chemical space and for making informed decisions in drug design projects. nih.gov They range from methods that organize compounds based on structural similarity to those that build mathematical models for activity prediction. csmres.co.uk A central goal is to extract complex SAR patterns from large datasets and present them in an interpretable format for medicinal chemists. csmres.co.uk One such approach involves organizing active compounds into "SAR pathways," which are sequences of structurally similar molecules with ascending potency, leading to the most active compounds in a dataset. dovepress.com Another compound-centric method uses "chemical neighborhood graphs" to analyze the structural environment of each active compound, annotating it with SAR-relevant information. dovepress.com These computational tools help to refine hit selection strategies and provide a systematic way to mine SAR information from high-throughput screening data. dovepress.com